molecular formula C16H15NO3 B5251619 (2E)-3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5251619
M. Wt: 269.29 g/mol
InChI Key: PJJOHOIYZGGWKF-ZHACJKMWSA-N
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Description

The compound (2E)-3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic molecule characterized by the presence of both hydroxy and methoxy functional groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 4-hydroxyaniline with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming the desired enone product. Commonly used bases for this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an ethanol or methanol solvent system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of hydroxy and methoxy groups contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[(4-hydroxyphenyl)amino]-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (2E)-3-[(4-methoxyphenyl)amino]-1-(4-hydroxyphenyl)prop-2-en-1-one: The positions of the hydroxy and methoxy groups are reversed, potentially altering its chemical properties.

Uniqueness

The presence of both hydroxy and methoxy groups in (2E)-3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one makes it unique compared to its analogs

Properties

IUPAC Name

(E)-3-(4-hydroxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-15-8-2-12(3-9-15)16(19)10-11-17-13-4-6-14(18)7-5-13/h2-11,17-18H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJOHOIYZGGWKF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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